Tert-butyl (e)-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate

Description

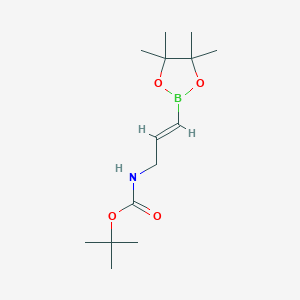

Tert-butyl (E)-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate is a boronate ester featuring a tert-butyl carbamate-protected allyl group in the E-configuration. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its allyl boronate group, which enables efficient carbon-carbon bond formation . Its structure combines a pinacol-protected boronate (ensuring stability) with a carbamate group that can be deprotected for further functionalization.

Properties

IUPAC Name |

tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26BNO4/c1-12(2,3)18-11(17)16-10-8-9-15-19-13(4,5)14(6,7)20-15/h8-9H,10H2,1-7H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLHSJKSGPKMIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697011 | |

| Record name | tert-Butyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468060-28-8 | |

| Record name | tert-Butyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (e)-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature . The dioxaborolane moiety can be introduced through a palladium-catalyzed cross-coupling reaction with an appropriate boronic acid or ester .

Industrial Production Methods

Industrial production of tert-butyl carbamates often involves similar methods but on a larger scale, with optimizations for yield and purity. The use of flow microreactor systems has been explored for the efficient introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (e)-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate undergoes several types of reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride (NaH), acids like trifluoroacetic acid (TFA), and catalysts like palladium on carbon (Pd/C) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce amines .

Scientific Research Applications

Tert-butyl (e)-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate has several scientific research applications:

Chemistry: It is used as a protecting group for amines and in the synthesis of boron-containing intermediates.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: It is involved in the development of drugs and therapeutic agents.

Industry: The compound is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of tert-butyl (e)-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The dioxaborolane moiety can participate in cross-coupling reactions, facilitating the formation of complex organic molecules .

Comparison with Similar Compounds

Aliphatic Boronate Esters

- Compound: tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate (27a) Structural Difference: Replaces the allyl carbamate with a butanoate ester. Reactivity: Less reactive in cross-coupling due to the absence of an allyl group. Applications: Primarily used in photoredox-catalyzed cyclobutane synthesis via deboronative radical addition .

Aromatic and Heteroaromatic Derivatives

Alkenyl and Ethoxy-Modified Derivatives

Sulfonyl and Piperazine Derivatives

Compound : tert-Butyl (3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate

Compound : tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate

Key Comparative Data

Biological Activity

Tert-butyl (E)-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a tert-butyl group, a carbamate functional group, and a dioxaborolane moiety which is known for its ability to participate in various chemical reactions.

Mechanisms of Biological Activity

Research indicates that compounds containing dioxaborolane groups can interact with biological targets such as enzymes and receptors. The presence of the allyl group suggests potential activity in modulating biological pathways related to cell signaling and enzyme inhibition.

Inhibition of Enzymatic Activity

Studies have shown that similar dioxaborolane derivatives exhibit inhibitory effects on various enzymes. For instance, compounds with this moiety have been reported to inhibit serine proteases and kinases which are crucial in cancer progression and other diseases .

Antimicrobial Activity

Some derivatives of dioxaborolane compounds have demonstrated antimicrobial properties. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Below are key findings from the literature:

-

In Vitro Studies :

- Cell Viability Assays : The compound was tested against various cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent decrease in cell viability, suggesting potential anti-cancer properties.

- Mechanistic Studies : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through the intrinsic pathway .

- Structure-Activity Relationship (SAR) :

- Case Studies :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C14H26BNO4 |

| Molecular Weight | 283.180 g/mol |

| CAS Number | 468060-28-8 |

| Solubility | Soluble in organic solvents |

| Biological Activity | Observations |

|---|---|

| Cytotoxicity | IC50 values < 10 µM |

| Apoptosis Induction | Positive in flow cytometry |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.